Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazole carboxylates, and various acylating agents. Common synthetic routes may involve:
Acylation Reactions: Using acyl chlorides or anhydrides to introduce the acetyl group.
Esterification: Forming the ester linkage through reactions with alcohols and carboxylic acids.
Cyclization: Creating the thiazole ring through cyclization reactions involving thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Ensuring the reactions occur under optimal conditions to prevent side reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or ester groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparison with Similar Compounds
Ethyl 2-(2-{[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetyl]oxy}butanamido)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, known for their biological activity.
Thiazole Esters: Molecules with thiazole and ester groups, often used in pharmaceuticals.
Acylated Amino Acids: Featuring acyl groups attached to amino acids, important in peptide synthesis.
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,3-dioxoindol-1-yl)acetyl]oxybutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S/c1-4-14(18(27)23-21-22-11(3)17(32-21)20(29)30-5-2)31-15(25)10-24-13-9-7-6-8-12(13)16(26)19(24)28/h6-9,14H,4-5,10H2,1-3H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDUZSNQJWYSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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